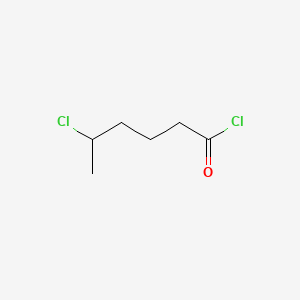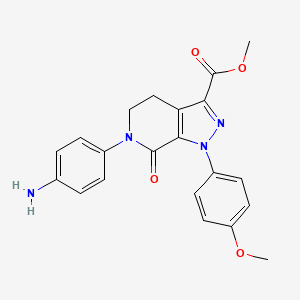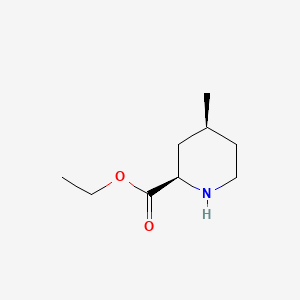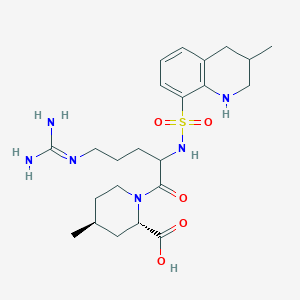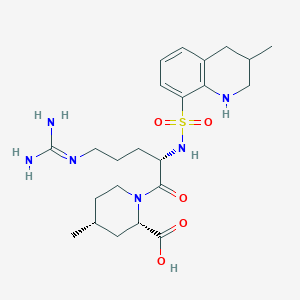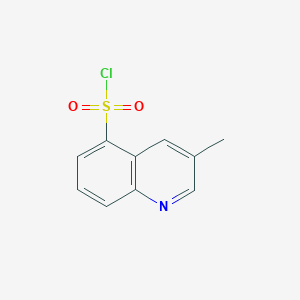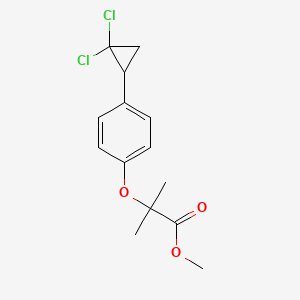
Ciprofibrate Impurity D
描述
Molecular Structure Analysis
Ciprofibrate Impurity D has a molecular formula of C14H16Cl2O3 and a molecular weight of 303.18 . Its IUPAC name is methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate .Physical And Chemical Properties Analysis
Ciprofibrate Impurity D is a synthetic compound with a molecular weight of 303.18 and a molecular formula of C14H16Cl2O3 . Further physical and chemical properties specific to Ciprofibrate Impurity D are not provided in the search results.科学研究应用
Impurity Characterization and Analysis
Impurity Profiles in Pharmaceuticals : A study by Trefi et al. (2007) investigated the impurity profile of ciprofloxacin formulations, emphasizing the importance of characterizing impurities in pharmaceuticals. Impurity profiling helps to ensure drug quality and safety.
Impurity Detection Techniques : Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are used for the analysis of impurities like Ciprofibrate Impurity D in pharmaceuticals. For instance, Matmour et al. (2021) used HPLC to analyze drug-related impurities in ciprofloxacin hydrochloride raw materials, demonstrating the role of analytical techniques in impurity characterization (Matmour et al., 2021).
Impurity Effects and Mechanisms
Peroxisome Proliferation : Ciprofibrate and its impurities can induce peroxisome proliferation, as observed in a study by Rao et al. (1988). This has implications for understanding the biological effects of drug impurities.
Lipid Modulation in Hyperlipoproteinemia : Ciprofibrate has been shown to modulate lipid profiles in hyperlipoproteinemia. A study by Guerin et al. (2003) highlights the potential effects of ciprofibrate and its impurities on lipid metabolism.
Impurity Management in Drug Formulation
Nanoparticle Encapsulation : Encapsulation of ciprofibrate in nanoparticles is explored for improving drug delivery and solubility. Correa et al. (2021) discuss the synthesis and characterization of ciprofibrate-loaded nanoparticles, indicating the role of impurities in drug formulation and delivery (Correa et al., 2021).
Pharmaceutical Purity Control : The control of impurities, including Ciprofibrate Impurity D, is crucial in pharmaceutical manufacturing. Rahul (2017) discusses the characterization of unspecified impurities in ciprofloxacin hydrochloride, highlighting the importance of maintaining purity in drug products (Rahul, 2017).
安全和危害
属性
IUPAC Name |
methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMIJFOKKANKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofibrate Impurity D | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

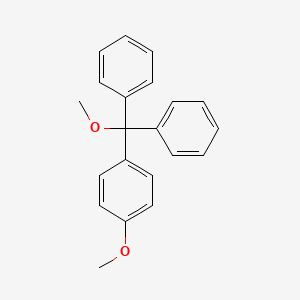
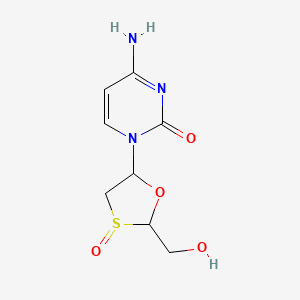
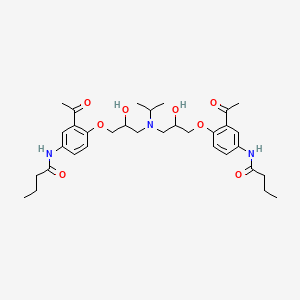
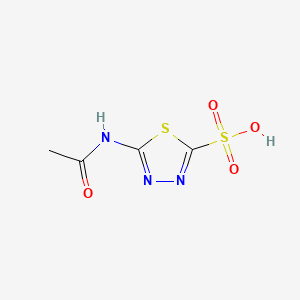
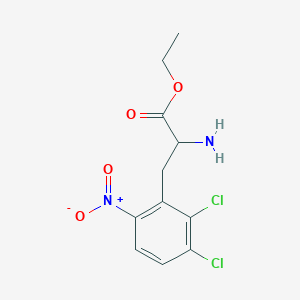

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
